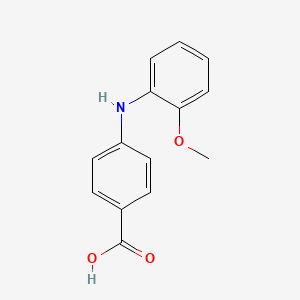

4-((2-Methoxyphenyl)amino)benzoic acid

Vue d'ensemble

Description

“4-((2-Methoxyphenyl)amino)benzoic acid” is an organic compound with the molecular formula C14H13NO3 . It is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]benzoate with aqueous 40% methylamine. The reaction mixture is stirred at room temperature for 2 days, and the volatiles are removed in vacuo to yield the desired compound.Molecular Structure Analysis

The molecular structure of “4-((2-Methoxyphenyl)amino)benzoic acid” consists of a benzoic acid moiety attached to a 2-methoxyphenyl group via an amino linkage . The molecular weight of the compound is 243.26 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can react with R3SnCl [R = n-C4H9 (1), CH3 (2), and C2H5 (3)] in a 1:1 molar ratio using toluene as a solvent. The reaction mixture is stirred and refluxed for about 6 hours to yield the desired triorganotin(IV) complexes .Applications De Recherche Scientifique

Proteomics Research

4-((2-Methoxyphenyl)amino)benzoic acid: is utilized in proteomics research as a specialty chemical . Its molecular structure allows for interaction with proteins, which can be pivotal in understanding protein function and interaction within biological systems.

DNA Binding Studies

This compound has been studied for its ability to bind with DNA, which is crucial in the development of new pharmaceuticals . The intercalative binding mode confirmed by UV-Visible spectroscopy and viscometry suggests potential applications in gene therapy and molecular biology.

Agriculture

In agriculture, 4-((2-Methoxyphenyl)amino)benzoic acid derivatives have shown significant zones of inhibition against various pathogens, indicating its potential as a protective agent for crops .

Biotechnology

The compound’s role in biotechnology is linked to its use in proteomics and DNA binding studies. It serves as a building block for more complex molecules that can have various applications, including the development of biosensors and bio-based materials .

Materials Science

In materials science, this compound is used in the synthesis of new materials with potential applications in electronics and nanotechnology. Its molecular properties can contribute to the development of advanced materials with specific characteristics .

Environmental Science

Environmental science applications include the study of its impact on soil microbial communities and its use in the synthesis of environmentally friendly materials .

Analytical Chemistry

4-((2-Methoxyphenyl)amino)benzoic acid: is relevant in analytical chemistry, where it may be used as a standard or reagent in various chemical analyses to determine the presence of other substances .

Pharmacology

Pharmacologically, the compound is explored for its drug-likeness and potential therapeutic applications. It could play a role in the development of new medications, particularly in the treatment of diseases where DNA binding is a therapeutic strategy .

Mécanisme D'action

Target of Action

Similar compounds such as 4-aminobenzoic acid (paba) are known to be intermediates in the synthesis of folate by bacteria, plants, and fungi .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group favoring SN2 mechanism by stabilization of transition state .

Biochemical Pathways

Similar compounds like paba are known to play a crucial role in the metabolic pathway of folic acid synthesis in many bacterial species, yeasts, and plants .

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Drugs incorporating paba have shown diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects .

Action Environment

It is known that the reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-11-8-6-10(7-9-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPCGPXETWLTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

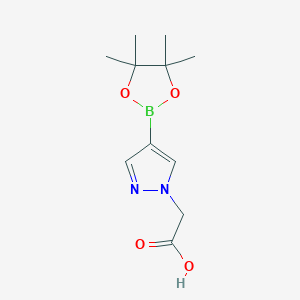

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B1467706.png)

![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1467714.png)

![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)